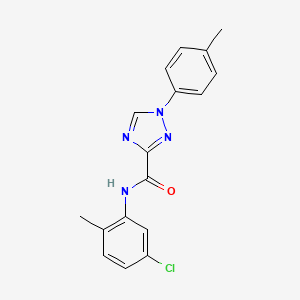![molecular formula C11H12N4O3S B13370736 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B13370736.png)
1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea is a complex organic compound with a unique structure that includes a nitro group, a cyclohexadienone moiety, and a thiourea group
Preparation Methods
The synthesis of 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexadienone moiety: This can be achieved through the nitration of a suitable aromatic precursor, followed by oxidation to form the cyclohexadienone structure.
Introduction of the thiourea group: This step involves the reaction of the cyclohexadienone intermediate with a thiourea derivative under appropriate conditions, such as in the presence of a base or acid catalyst.
Final assembly: The final step involves the coupling of the intermediate with a prop-2-enyl group, which can be achieved through various methods, including nucleophilic substitution or addition reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions such as acylation or alkylation.
Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The prop-2-enyl group can participate in addition reactions, such as Michael addition, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly those with potential biological activity.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents, particularly for diseases where current treatments are inadequate.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functional properties.
Mechanism of Action
The mechanism by which 1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen-containing heterocycle and have diverse biological activities.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocycle and are known for their biological activity.
Pyrrolidine derivatives: These compounds have a five-membered nitrogen-containing ring and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N4O3S |
|---|---|
Molecular Weight |
280.31 g/mol |
IUPAC Name |
1-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12N4O3S/c1-2-5-12-11(19)14-13-7-8-3-4-10(16)9(6-8)15(17)18/h2-4,6-7,16H,1,5H2,(H2,12,14,19)/b13-7+ |
InChI Key |
DJABYGMFSRZEDA-NTUHNPAUSA-N |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370667.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(3-methoxyphenyl)-1-propyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13370679.png)
![4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13370692.png)
![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)

![5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370705.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13370717.png)
![3-(1-Adamantyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370725.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}isonicotinamide](/img/structure/B13370726.png)
![Methyl 8-isopropyl-2-phenyl-4-[(3-pyridinylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13370728.png)

![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
